

Molecular formula and weight of Imibenconazole

Author: BenchChem Technical Support Team. Date: December 2025



An In-Depth Technical Guide to Imibenconazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide **Imibenconazole**, with a focus on its molecular properties, mechanism of action, and methodologies for its evaluation.

Core Molecular and Physical Properties

Imibenconazole is a triazole fungicide used to control a range of fungal diseases on various crops. Its fundamental properties are summarized below.



Property	Value	Source(s)
Molecular Formula	C17H13Cl3N4S	[1]
Molecular Weight	411.7 g/mol	[1]
IUPAC Name	(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate	[1]
CAS Number	86598-92-7	[1]
Appearance	White crystalline solid	_
Melting Point	89.5-90.5 °C	_
Water Solubility	1.7 mg/L at 25°C	_
Vapor Pressure	1.8×10^{-6} mPa at 20° C	_

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Imibenconazole's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol 14α -demethylase (CYP51), a cytochrome P450 enzyme. This inhibition leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by **Imibenconazole**.





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Inhibition of the Ergosterol Biosynthesis Pathway by Imibenconazole.

Synthesis of Imibenconazole: An Overview

While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general synthetic route for **Imibenconazole** involves a multi-step process. The key steps include the formation of the 1H-1,2,4-triazole ring and the coupling of key chlorinated aromatic intermediates. The synthesis culminates in the formation of the final **Imibenconazole** molecule through thioether and amidation reactions. The process requires controlled temperature and pH conditions to ensure high yield and purity, often followed by crystallization to isolate the final product.

Experimental Protocols: Fungicide Efficacy Testing

The following is a representative protocol for evaluating the in vivo efficacy of **Imibenconazole** against a common fungal pathogen, Venturia inaequalis (apple scab), on detached apple leaves. This protocol is adapted from established methodologies for fungicide testing.[2][3]

4.1. Materials

- Healthy, young, and fully expanded apple leaves (e.g., from the 'Golden Delicious' cultivar)
- Culture of Venturia inaequalis
- Imibenconazole of known concentration
- Sterile distilled water
- Wetting agent (e.g., Tween 20)
- Petri dishes with moist filter paper
- Micropipettes
- Spray bottle or atomizer
- Incubator or growth chamber



4.2. Inoculum Preparation

- Prepare a conidial suspension of V. inaequalis by flooding a sporulating culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).
- Gently scrape the surface of the culture to dislodge the conidia.
- Filter the suspension through sterile cheesecloth to remove mycelial fragments.
- Adjust the concentration of the spore suspension to 1 x 10⁵ spores/mL using a hemocytometer.
- 4.3. Fungicide Application (Preventive Assay)
- Prepare a series of dilutions of **Imibenconazole** in sterile distilled water.
- Wash the detached apple leaves with sterile distilled water and allow them to air dry.
- Place the leaves with their adaxial surface facing up in Petri dishes containing moist filter paper.
- Apply the different concentrations of the Imibenconazole solution to the leaves using a spray bottle until runoff.
- Allow the leaves to dry completely in a sterile environment.

4.4. Inoculation and Incubation

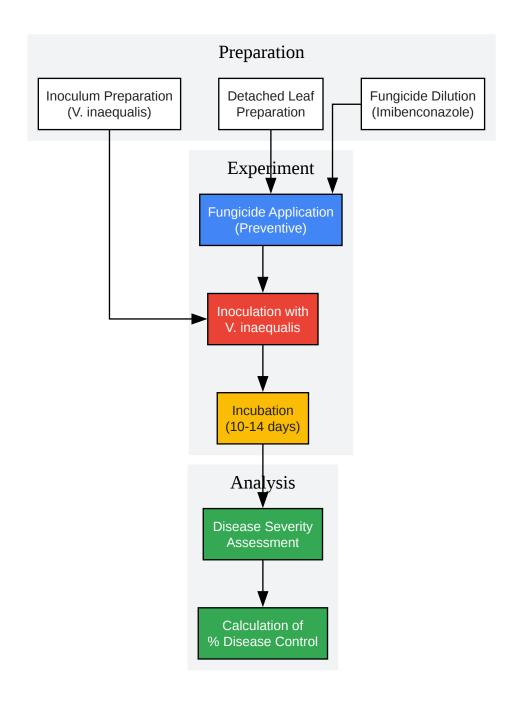
- Apply 50 μL of the prepared V. inaequalis spore suspension onto the center of each treated leaf.
- Seal the Petri dishes with parafilm to maintain high humidity.
- Incubate the dishes at 18-20°C with a 12-hour photoperiod for 10-14 days.

4.5. Disease Assessment



- After the incubation period, visually assess the disease severity on each leaf by estimating the percentage of the leaf area covered by scab lesions.
- Calculate the percentage of disease control for each concentration of Imibenconazole using the following formula: % Control = [(Severity in Control - Severity in Treatment) / Severity in Control] * 100

The following diagram outlines the general workflow for this efficacy testing protocol.





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Experimental Workflow for In Vivo Fungicide Efficacy Testing.

Quantitative Toxicological Data

The following table summarizes key toxicological data for **Imibenconazole**.

Test Organism	Endpoint	Value	Source(s)
Rat (oral)	LD50	>2,000 mg/kg	
Rat (dermal)	LD50	>2,000 mg/kg	-
Bobwhite Quail (oral)	LD50	>2,000 mg/kg	
Rainbow Trout (96h)	LC50	0.89 mg/L	-
Daphnia magna (48h)	EC50	1.8 mg/L	

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for the use of **Imibenconazole**. All laboratory work should be conducted in accordance with established safety protocols.

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- To cite this document: BenchChem. [Molecular formula and weight of Imibenconazole]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1207236#molecular-formula-and-weight-of-imibenconazole]



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